molecular formula C14H10S3 B12544872 2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 143499-84-7

2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B12544872
CAS No.: 143499-84-7
M. Wt: 274.4 g/mol
InChI Key: ADTORIPCMAXQFV-UHFFFAOYSA-N
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Description

2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a compound belonging to the thiophene family, characterized by its unique structure comprising three thiophene rings connected by ethenyl groups. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bithiophene-5-carbaldehyde and methyltriphenylphosphonium bromide.

    Reaction Conditions: The reaction is carried out under Wittig reaction conditions, where the aldehyde group of 2,2’-bithiophene-5-carbaldehyde reacts with the ylide formed from methyltriphenylphosphonium bromide.

    Product Formation: The reaction yields this compound with a moderate yield of around 57%.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophenes.

    Substitution: Halogenated thiophenes.

Mechanism of Action

The mechanism of action of 2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with molecular targets through its aromatic and electronic properties. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the behavior of materials and biological systems. In organic electronics, its conjugated structure facilitates charge transport and enhances device performance .

Properties

CAS No.

143499-84-7

Molecular Formula

C14H10S3

Molecular Weight

274.4 g/mol

IUPAC Name

2-ethenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C14H10S3/c1-2-10-5-6-13(16-10)14-8-7-12(17-14)11-4-3-9-15-11/h2-9H,1H2

InChI Key

ADTORIPCMAXQFV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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